Ethyl 4,5-dimethyl-2-(2-((2-methyl-6-phenylpyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4,5-DIMETHYL-2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4,5-DIMETHYL-2-{2-[(2-METHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE
- ETHYL 4,5-DIMETHYL-2-{2-[(2-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 4,5-DIMETHYL-2-{2-[(2-METHYL-6-PHENYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is unique due to the presence of both the methyl and phenyl groups on the pyrimidine moiety, which may enhance its biological activity and specificity compared to similar compounds .
Properties
Molecular Formula |
C22H23N3O3S2 |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H23N3O3S2/c1-5-28-22(27)20-13(2)14(3)30-21(20)25-18(26)12-29-19-11-17(23-15(4)24-19)16-9-7-6-8-10-16/h6-11H,5,12H2,1-4H3,(H,25,26) |
InChI Key |
QRYOAUMHTFIVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=NC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.